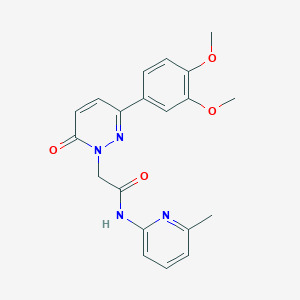

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 1 with an acetamide side chain linked to a 6-methylpyridin-2-yl moiety. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding to aromatic receptor pockets, while the 6-methylpyridinyl acetamide contributes to hydrogen-bonding interactions. Pyridazinones are known for diverse pharmacological activities, including anti-inflammatory and anticancer effects, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13-5-4-6-18(21-13)22-19(25)12-24-20(26)10-8-15(23-24)14-7-9-16(27-2)17(11-14)28-3/h4-11H,12H2,1-3H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNRRXSQLMWHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a pyridazine ring system, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The molecular characteristics of the compound are as follows:

| Property | Value |

|---|---|

| Molecular Weight | 439.47 g/mol |

| Molecular Formula | C23H25N3O6 |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The presence of methoxy groups on the phenyl ring enhances the compound's reactivity and potential biological activity, making it an interesting candidate for further research .

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes that play critical roles in various biological processes. This interaction can lead to altered metabolic pathways.

- Receptor Modulation : By interacting with specific receptors on cell membranes, the compound can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Gene Expression : The compound may also modulate gene expression, impacting the progression of diseases at a molecular level .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Similar compounds with structural similarities have demonstrated significant anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit edema in animal models, suggesting that this compound may share similar anti-inflammatory mechanisms .

- Cytotoxic Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The presence of the pyridazine moiety is often linked to enhanced cytotoxicity due to its ability to interact with DNA or RNA .

- Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activities, indicating that this compound could also possess such properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

- Anti-inflammatory Study : A related compound was tested for anti-inflammatory effects in vivo and in vitro, demonstrating significant inhibition of edema induced by various inflammatory agents. The IC50 values indicated a stronger potency compared to standard anti-inflammatory drugs .

- Cytotoxicity Assessment : Research on benzodiazepine derivatives showed that modifications in the aromatic groups significantly affected cytotoxicity against T-cells. This suggests that structural features similar to those found in our target compound could yield promising results in cancer therapy .

- Antimicrobial Evaluation : Studies on pyridazinone derivatives have reported notable antimicrobial activity against various bacterial strains, which could be extrapolated to predict similar effects for our target compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous pyridazinone and acetamide derivatives:

Key Observations:

Compared to trifluoromethylbenzothiazole acetamides (), the methylpyridinyl group may reduce steric hindrance, enhancing target selectivity. Core Modifications: Pyridazinone derivatives () share a common core but differ in side chains. Benzothiazole-based compounds () lack the pyridazinone ring, likely altering mechanism of action .

Synthetic Efficiency :

- The one-pot method for p-tolyl derivatives () offers advantages over multi-step syntheses (e.g., ’s 79% yield). The target compound’s synthesis route is unspecified but may benefit from similar optimizations.

Biological Activity: Chlorinated pyridazinones () show PRMT5 inhibition, while fluorophenylpiperazine hybrids () target cancer pathways. The target compound’s dimethoxyphenyl group may enhance anti-inflammatory effects, as seen in related dimethoxy-substituted analogs () .

Analytical Trends :

- LCMS and NMR data () confirm structural integrity. The absence of chlorine or fluorine in the target compound would result in distinct ¹H NMR shifts (e.g., methoxy protons at δ ~3.80 ppm) .

Research Implications

- Therapeutic Potential: The target compound’s dimethoxy and methylpyridinyl groups position it as a candidate for anti-inflammatory or anticancer drug development, leveraging pyridazinone’s proven scaffold .

- Optimization Opportunities : Introducing piperazine/piperidine moieties (as in ) could enhance pharmacokinetics, while trifluoromethyl groups () might improve bioavailability.

Q & A

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (coupling) | Minimizes decomposition |

| Solvent | Ethanol (cyclization) | Enhances reaction kinetics |

| Catalyst | H₂SO₄ (0.1 eq) | Maximizes cyclization efficiency |

Basic Question: How is the compound’s structure validated post-synthesis?

Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; pyridazine protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 424.16) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. Data Interpretation :

- Dose-Response Curves : Fit using GraphPad Prism to calculate IC₅₀/EC₅₀.

- Selectivity : Compare activity against off-target kinases (e.g., JAK2) via kinase profiling panels .

Advanced Question: How to resolve contradictions in reported bioactivity across studies?

Answer:

Contradictions often arise from variations in:

- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Compound Purity : Re-test batches via HPLC; impurities >2% may skew bioactivity .

- Cell Models : Use primary cells (e.g., human PBMCs) instead of immortalized lines to reduce variability .

Case Study :

A study reported IC₅₀ = 10 nM for PDE4B, while another found IC₅₀ = 500 nM. Reconciliation revealed differences in:

- Buffer : Tris-HCl (pH 7.4) vs. HEPES (pH 7.0).

- Detection Method : Fluorescence vs. radiometric assays .

Advanced Question: What is the compound’s stability under physiological conditions?

Answer:

Stability Studies :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.

- Key Finding : Stable at pH 7.4 (<5% degradation), unstable at pH <3 (hydrolysis of acetamide group) .

- Thermal Stability : Store at -20°C vs. 25°C for 1 month; purity drops to 85% at 25°C .

Q. SAR Table :

| Analog | Modification | PDE4B IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | None | 50 | 15 |

| Analog A | 4-Cl-phenyl | 30 | 5 |

| Analog B | 3-OCH₃-phenyl | 200 | 35 |

Advanced Question: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with PDE4B crystal structure (PDB: 1XOM). Predict binding poses favoring H-bonds with pyridazine carbonyl .

- MD Simulations : 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Validation : Compare docking scores (ΔG ≈ -9.5 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.